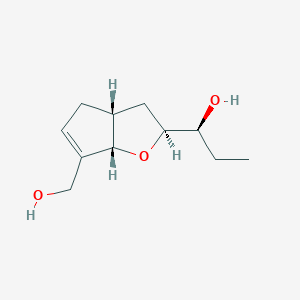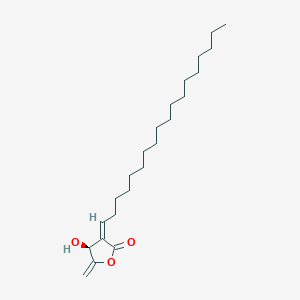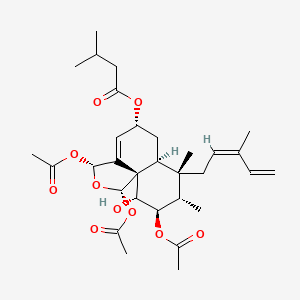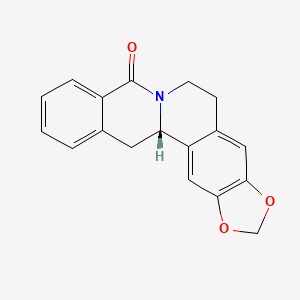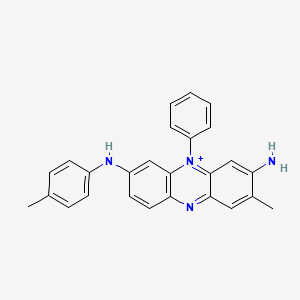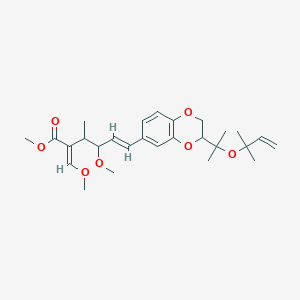![molecular formula C20H32O3 B1247149 2-methoxy-6-tridecyl-[1,4]benzoquinone CAS No. 5259-06-3](/img/structure/B1247149.png)
2-methoxy-6-tridecyl-[1,4]benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-methoxy-6-tridecyl-[1,4]benzoquinone is an organic compound with the molecular formula C20H32O3. It is a solid with a pale yellow to orange-yellow crystalline morphology. This compound is commonly used as a chemical dye and photosensitive material, and has a wide range of applications in the field of optics and electronics .
準備方法
The preparation of 2-methoxy-6-tridecyl-[1,4]benzoquinone typically involves the reaction of 1,4-benzoquinone with methanol to produce the desired compound. The reaction conditions include maintaining a controlled environment to avoid exposure to fire sources and oxidizing agents due to the compound’s inherent toxicity and irritant properties . Industrial production methods are similar, with additional safety measures to ensure proper ventilation and handling.
化学反応の分析
2-methoxy-6-tridecyl-[1,4]benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
科学的研究の応用
2-methoxy-6-tridecyl-[1,4]benzoquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic effects on cancer cell lines.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to induce apoptosis in tumor cells.
作用機序
The mechanism of action of 2-methoxy-6-tridecyl-[1,4]benzoquinone involves its interaction with cellular components to induce apoptosis. The compound targets specific molecular pathways, leading to the activation of caspases and the generation of reactive oxygen species (ROS), which ultimately result in cell death .
類似化合物との比較
Similar compounds to 2-methoxy-6-tridecyl-[1,4]benzoquinone include:
2-Methoxy-6-pentyl-2,5-cyclohexadiene-1,4-dione:
2,5-Dihydroxy-2,5-cyclohexadiene-1,4-dione: Another quinone derivative with comparable reactivity and uses.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Exhibits prominent cytotoxicity against human tumor cell lines.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and effects.
特性
CAS番号 |
5259-06-3 |
|---|---|
分子式 |
C20H32O3 |
分子量 |
320.5 g/mol |
IUPAC名 |
2-methoxy-6-tridecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15-18(21)16-19(23-2)20(17)22/h15-16H,3-14H2,1-2H3 |
InChIキー |
CBEDFJLNGRMUQV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
正規SMILES |
CCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
同義語 |
2-methoxy-6-tridecyl-1,4-benzoquinone AC7-1 cpd |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


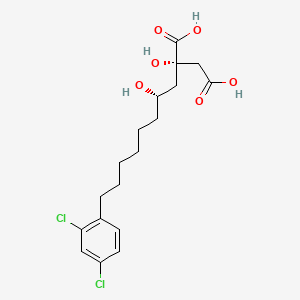
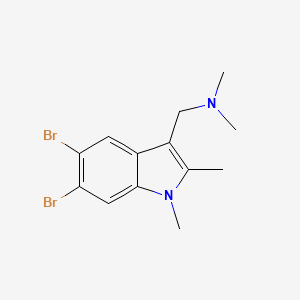
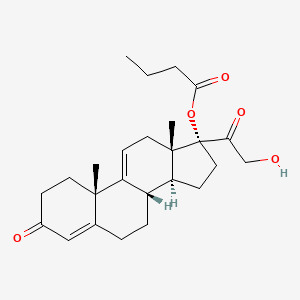
![(10S,13S)-5-[(1S,2S)-2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B1247073.png)
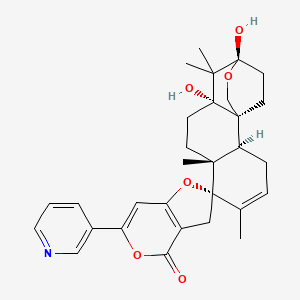
![(4R)-4-[(3R,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1247076.png)
